

Technical Support Center: Enhancing Photoinitiation Efficiency in Pigmented Systems[1]

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Compound of Interest

Compound Name:	<i>1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one</i>
CAS No.:	77387-64-5
Cat. No.:	B1597197

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Introduction: The Photon Economy

In clear coatings, photoinitiation is relatively straightforward: photons enter, strike the photoinitiator (PI), and radicals are generated.[1] In pigmented systems (inks, composites, opaque coatings), you are fighting a war for photons.[1] Pigments act as competitive absorbers or scatterers, drastically reducing the "photon budget" available for your PI.

This guide moves beyond basic formulation to the physics of spectral matching and optical density management. We address the core challenge: How to initiate polymerization when 99% of your light is being blocked.

Section 1: Mechanisms & Formulation Strategy

Q1: My pigmented coating cures on the surface but remains liquid at the substrate interface (undercure).

Why is this happening?

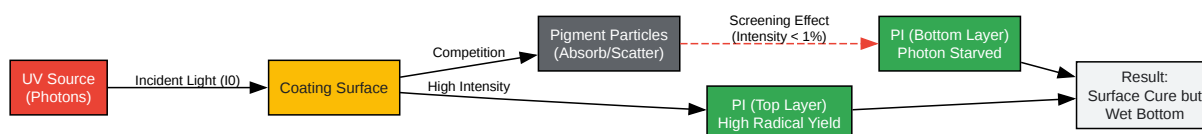
A: You are experiencing the "Inner Filter Effect" (Screening). The pigment is absorbing or scattering the UV radiation before it reaches the bottom of the film. According to the Beer-Lambert law, light intensity decreases exponentially with depth. If the pigment has a high molar extinction coefficient (

) at the same wavelength your PI absorbs, the PI at the bottom is "starved" of photons.

The Fix: Spectral Windowing & Photobleaching You must select a PI that absorbs in the "Pigment Window"—a spectral region where the pigment is relatively transparent.

- White (TiO_2): Absorbs strongly below 380 nm.[1] You must use a PI that absorbs in the 380–450 nm range (near-UV/visible).[1]
 - Recommendation: Bis-Acyl Phosphine Oxide (BAPO) (e.g., Omnirad 819) or Mono-Acyl Phosphine Oxide (TPO).[1]
- Black (Carbon Black): Absorbs across the entire spectrum.[1]
 - Recommendation: Use a high-efficiency BAPO combined with a sensitizer like Isopropyl Thioxanthone (ITX) to harvest visible light (400–450 nm) and transfer energy to the PI.
- Colored Pigments: Measure the UV-Vis transmission of your pigment alone. Overlay the PI absorption spectrum. Choose a PI that peaks where the pigment transmits.[2]

Visualizing the Competition:



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Figure 1: The "Inner Filter" effect showing how pigments screen light from PIs at the bottom of the film.[1]

Q2: Why are Acyl Phosphine Oxides (BAPO/TPO) considered the "Gold Standard" for pigmented systems?

A: They possess two critical mechanisms that standard alpha-hydroxy ketones (like 1173 or 184) lack:[1]

- **Red-Shifted Absorption:** They absorb light up to 450 nm (visible violet/blue).[1] Most pigments (especially TiO₂) are transparent here, allowing light to penetrate deeper.[1]
- **Photobleaching:** This is the "secret weapon." [1] Before irradiation, BAPO is yellow.[1] As it cleaves to form radicals, the chromophore is destroyed, and the molecule becomes transparent.
 - **Effect:** As the top layer cures and the PI bleaches, it opens a "window" for light to travel deeper into the film, progressively curing from top to bottom.

Data Comparison: PI Efficiency in Pigmented Media

Photoinitiator Class	Absorption Range	Photobleaching?	Best For...
Alpha-Hydroxy Ketone (184/1173)	240–340 nm	No	Clear coats, Surface cure
Mono-Acyl Phosphine (TPO)	350–420 nm	Yes	White inks, thick clear sections
Bis-Acyl Phosphine (BAPO)	350–450 nm	Strong	Thick pigmented, Black/White, LED curing
Thioxanthone (ITX/DETX)	350–410 nm	No (Sensitizer)	Synergist for black/dark inks

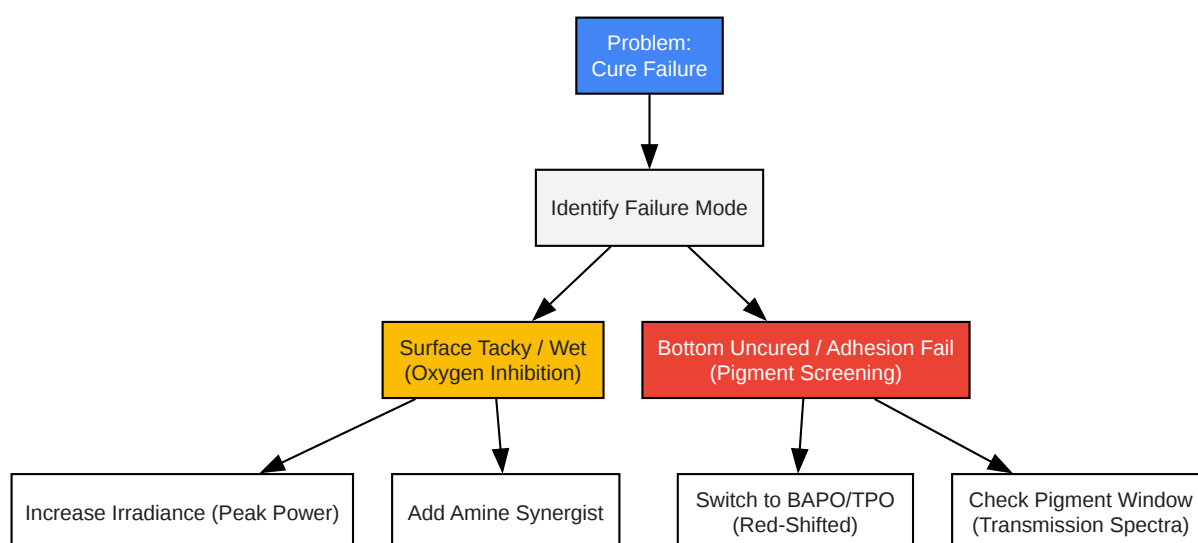
Section 2: Troubleshooting & Diagnostics

Q3: I switched to LED lamps (395 nm) and now my pigmented ink surface is tacky. Why?

A: You have solved the through-cure (deep penetration) but lost the surface cure.

- The Physics: 395 nm LEDs penetrate well (low scattering) but low-energy photons are less efficient at overcoming Oxygen Inhibition at the surface. Oxygen scavenges radicals, forming stable peroxy radicals that stop polymerization.[1]
- The Fix: You need a "Hybrid" PI system.
 - Keep the BAPO/TPO for the deep cure (matching the 395 nm LED).
 - Add a Sensitizer or Co-initiator: Add an amine synergist (hydrogen donor) or a high-concentration surface-curing PI (like a polymeric hydroxy ketone) if you have any shorter wavelength output.[1]
 - Process Change: Increase irradiance (Power, W/cm²) rather than just dose (Energy, J/cm²). High peak irradiance consumes oxygen faster than it can diffuse back into the film.

Troubleshooting Logic Flow:



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Figure 2: Decision tree for diagnosing surface vs. through-cure failures.

Section 3: Experimental Protocols

Q4: How do I quantitatively measure if my PI is efficient in this specific pigmented matrix?

A: Do not rely on "thumb twist" tests. Use Real-Time FTIR (RT-FTIR) to monitor the conversion of double bonds.

Protocol: RT-FTIR for Pigmented Systems

- Setup:
 - Use an FTIR with an ATR (Attenuated Total Reflectance) accessory.[1]
 - UV Light Source: Calibrated fiber optic guide directed at the ATR crystal.
- Sample Prep:
 - Apply a controlled thickness (e.g., 12 microns) of liquid formulation directly onto the ATR crystal.
 - Critical: Ensure the layer thickness matches your actual application thickness.
- Measurement:
 - Peak Selection: Monitor the Acrylate C=C stretch at $\sim 810\text{ cm}^{-1}$ (twisting vibration) or 1405 cm^{-1} . [1]
 - Reference Peak: Select a peak that does not change (e.g., Carbonyl C=O at 1720 cm^{-1} or an aromatic ring peak). [1]
- Execution:
 - Start scanning (Kinetic mode, approx. 2-4 spectra/sec).

- Open shutter (Turn on UV) after 10 seconds (baseline).[1]
- Irradiate until the peak height stabilizes (plateau).[1]
- Calculation:

[1]

- Where

is Absorbance at time

and time

. [1]

Why this works: ATR measures the bottom few microns of the sample (the interface with the crystal). If the FTIR shows high conversion here, you have successfully achieved through-cure.

Section 4: Hardware Considerations

Q5: Should I use Gallium (Ga) or Mercury (Hg) lamps for thick white coatings?

A: Gallium (doped) lamps are superior for thick pigmented systems.[1]

- Mercury (H-bulb): Strong output at 254 nm, 313 nm, 365 nm.[1]
 - Issue: TiO₂ absorbs 254/313 nm completely.[1] This energy is wasted as heat at the surface.
- Gallium (V-bulb): Shifted output with strong lines at 403 nm and 417 nm.[1]
 - Benefit: These wavelengths pass through TiO₂ (which is transparent >380 nm) and activate BAPO/TPO photoinitiators efficiently at the bottom of the layer.[1]

Table: Lamp vs. Pigment Compatibility

Lamp Type	Dominant Output	Best For...
Mercury (H)	UV-C / UV-B	Clear coats, Surface cure, Thin inks
Gallium (V)	400–420 nm	White Pigmented, Thick sections (>50µm)
Iron (D)	350–400 nm	Colored inks, General pigmented
LED	365 / 395 nm	Heat sensitive substrates, Deep cure (requires specific PI)

References

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